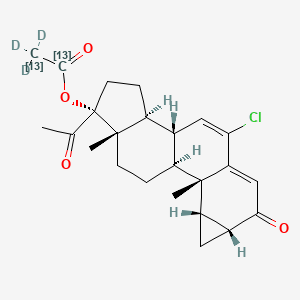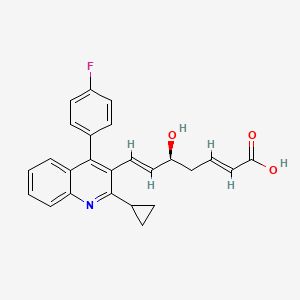
(S,2E,6E)-Dehydroxy Pitavastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,2E,6E)-Dehydroxy Pitavastatin is a derivative of Pitavastatin, a member of the statin class of drugs used to lower cholesterol levels. This compound is characterized by the absence of a hydroxyl group, which differentiates it from its parent compound, Pitavastatin. The molecular formula of this compound is C25H22FNO3, and it has a molecular weight of 403.45 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,2E,6E)-Dehydroxy Pitavastatin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline ring system, introduction of the cyclopropyl group, and the final dehydroxylation step. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
(S,2E,6E)-Dehydroxy Pitavastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学的研究の応用
(S,2E,6E)-Dehydroxy Pitavastatin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Pitavastatin formulations.
Biology: The compound is studied for its potential effects on cellular pathways and its role in cholesterol metabolism.
Medicine: Research is ongoing to explore its potential as a cholesterol-lowering agent and its effects on cardiovascular health.
Industry: It is used in the pharmaceutical industry for the development and quality control of statin drugs.
作用機序
The mechanism of action of (S,2E,6E)-Dehydroxy Pitavastatin involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and metabolism .
類似化合物との比較
Similar Compounds
Pitavastatin: The parent compound, which contains a hydroxyl group.
Atorvastatin: Another statin with a similar mechanism of action but different structural features.
Rosuvastatin: A statin with a different side chain but similar cholesterol-lowering effects.
Uniqueness
(S,2E,6E)-Dehydroxy Pitavastatin is unique due to its dehydroxylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. This structural difference can affect its binding affinity to HMG-CoA reductase and its overall efficacy and safety profile .
特性
分子式 |
C25H22FNO3 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
(2E,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C25H22FNO3/c26-18-12-10-16(11-13-18)24-20-5-1-2-6-22(20)27-25(17-8-9-17)21(24)15-14-19(28)4-3-7-23(29)30/h1-3,5-7,10-15,17,19,28H,4,8-9H2,(H,29,30)/b7-3+,15-14+/t19-/m0/s1 |
InChIキー |
WSNVKKDLFVDTFD-GGBYPUJMSA-N |
異性体SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C/C=C/C(=O)O)O)C4=CC=C(C=C4)F |
正規SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC=CC(=O)O)O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


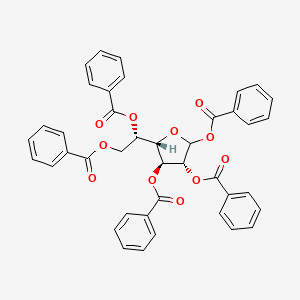
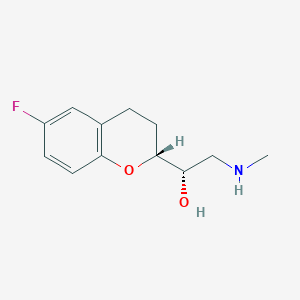
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)
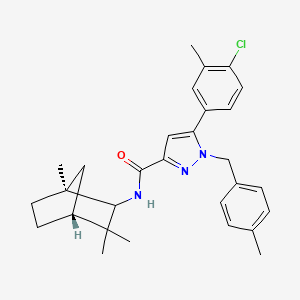


![(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)

![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
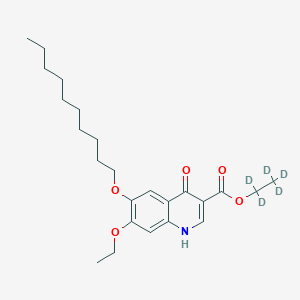
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
